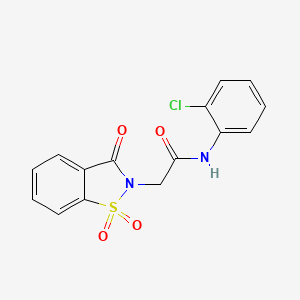
N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C15H11ClN2O4S and its molecular weight is 350.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole backbone with a chlorophenyl substituent and an acetamide functional group. Its molecular formula is C15H11ClN2O4S, and it possesses notable chemical properties that facilitate its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 336.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Class | Benzothiazole derivative |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Core : This involves the reaction of appropriate precursors under controlled conditions.
- Acylation Reaction : The introduction of the acetamide group is achieved through acylation using reagents like acetic anhydride or acetyl chloride in the presence of catalysts such as triethylamine.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit various microbial strains. For example:
- Minimum Inhibitory Concentration (MIC) values for related benzothiazole derivatives have been reported in the range of 10.7 to 21.4μmol/mL, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Protein Interaction : The compound's ability to form hydrogen bonds and engage in pi-stacking interactions enhances its binding affinity to target proteins, disrupting their normal function.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound:
-
Antimicrobial Evaluation : A study assessed a series of benzothiazole derivatives for their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited strong antibacterial and antifungal activity .
Compound MIC (μmol/mL) MBC (μmol/mL) Compound 4d 10.7–21.4 21.4–40.2 - Pharmacological Activity : Another investigation highlighted the potential of benzothiazole derivatives as anti-cancer agents due to their ability to induce apoptosis in cancer cells through specific signaling pathways.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-11-6-2-3-7-12(11)17-14(19)9-18-15(20)10-5-1-4-8-13(10)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFURGJSEBRBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













